molecular formula C10H11N B1310423 2-Ethyl-6-methylbenzonitrile CAS No. 95881-22-4

2-Ethyl-6-methylbenzonitrile

Cat. No. B1310423
CAS RN: 95881-22-4
M. Wt: 145.2 g/mol
InChI Key: CTDSMBHUQCGSOQ-UHFFFAOYSA-N
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Description

2-Ethyl-6-methylbenzonitrile is a chemical compound that is a derivative of benzonitrile with ethyl and methyl substituents on the benzene ring. While the provided papers do not directly discuss 2-Ethyl-6-methylbenzonitrile, they do provide insights into the behavior of similar substituted benzonitriles, which can be useful for understanding the properties and reactivity of the compound .

Synthesis Analysis

The synthesis of substituted benzonitriles, such as those discussed in the provided papers, typically involves the introduction of substituents onto the benzene ring through various chemical reactions. For example, the synthesis of nickel(II) dibromide complexes with substituted benzonitriles as ligands was reported, indicating that substituted benzonitriles can act as ligands in coordination chemistry .

Molecular Structure Analysis

The molecular structure of substituted benzonitriles can be determined using techniques such as single-crystal X-ray diffraction. In the case of the nickel(II) dibromide complexes, a distorted-pyramidal geometry at nickel was observed . This suggests that the presence of substituents on the benzonitrile ring can influence the overall geometry of the complexes they form.

Chemical Reactions Analysis

Substituted benzonitriles can undergo various chemical reactions. For instance, the reaction of substituted 2-hydroxybenzonitriles with nitrogen dioxide was studied, leading to the formation of different products depending on the substitution pattern of the starting material . This indicates that the electronic and steric effects of the substituents on the benzonitrile ring can significantly affect its reactivity.

Physical and Chemical Properties Analysis

The physical properties of substituted benzonitriles can be studied using spectroscopic methods. The microwave spectrum of 2,6-difluorobenzonitrile was analyzed, and rotational and centrifugal distortion constants were determined . These constants provide information about the molecular geometry and electronic distribution in the molecule. Although the paper focuses on a difluorinated compound, similar methods can be applied to study the physical properties of 2-Ethyl-6-methylbenzonitrile.

Scientific Research Applications

1. Thermochemical Properties and Group-Additivity Terms

2-Ethyl-6-methylbenzonitrile, along with other methylbenzonitriles, has been investigated for its gas-phase enthalpies of formation and vaporization enthalpies. These studies, using both experimental and theoretical methods, have provided valuable data for understanding the interaction between cyano and methyl groups. This research is crucial for estimating thermochemical properties for methyl and cyano substituted benzenes (Zaitseva et al., 2015).

2. Carbon Dioxide Gas Sensing

Ethynylated-thiourea derivatives of ethylbenzonitriles have shown potential as resistive-type CO2 gas sensors. These sensors exhibit significant changes in resistance upon exposure to varying concentrations of CO2, demonstrating their efficacy for environmental monitoring and potentially other applications (Daud et al., 2019).

3. Corrosion Inhibition

2-Aminobenzene-1,3-dicarbonitriles, closely related to 2-ethyl-6-methylbenzonitrile, have been studied for their ability to inhibit corrosion. These compounds are effective in protecting metals like mild steel and aluminum in acidic and basic environments. Such research is essential for developing environmentally friendly corrosion inhibitors (Verma et al., 2015).

4. Synthesis of Novel Compounds

Research in organic chemistry has led to the development of new synthetic pathways using derivatives of 2-ethyl-6-methylbenzonitrile. These pathways are crucial for creating novel compounds that have potential applications in pharmaceuticals and materials science (Chaban et al., 2020).

5. Polymerization Processes

The cationic ring-opening polymerizations of derivatives similar to 2-ethyl-6-methylbenzonitrile have been investigated. Such studies are crucial for understanding polymer science and developing new polymeric materials with specific properties (Wiesbrock et al., 2005).

properties

IUPAC Name

2-ethyl-6-methylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N/c1-3-9-6-4-5-8(2)10(9)7-11/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTDSMBHUQCGSOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10408078
Record name 2-ethyl-6-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10408078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethyl-6-methylbenzonitrile

CAS RN

95881-22-4
Record name 2-ethyl-6-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10408078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
PJ Zimmermann, C Brehm, W Buhr, AM Palmer… - Bioorganic & medicinal …, 2008 - Elsevier
… To a suspension of LiAlH 4 (10.4 g, 275 mmol) in dried Et 2 O (200 mL) was slowly added a solution of 2-ethyl-6-methylbenzonitrile (20.0 g, 138 mmol) in Et 2 O (60 mL) at −10 C. After 1 …
Number of citations: 33 www.sciencedirect.com
AM Palmer, G Münch, C Brehm, PJ Zimmermann… - Bioorganic & medicinal …, 2008 - Elsevier
A series of novel 1H-pyrrolo[3,2-b]pyridines was prepared relying on a copper iodide catalyzed cyclization of 2-prop-1-ynylpyridin-3-amines. A structure–activity relationship was …
Number of citations: 38 www.sciencedirect.com

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